5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the empirical formula C5H4ClN5 . It is a solid substance .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine belongs, can be achieved through various methods . One approach involves the annulation of a pyrimidine moiety to a triazole ring, while another involves the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be represented by the SMILES stringClc1nccc2ncnn12
. The InChI representation is 1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H
. Physical And Chemical Properties Analysis
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a solid substance . Its molecular weight is 169.57 .Scientific Research Applications
Novel Synthetic Pathways
The development of novel synthetic pathways for 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine and its derivatives has been a significant area of research. A study detailed a facile synthesis method through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, which allowed for the easy production of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine, among other related compounds. This method was optimized for various halogenated pyrazines, expanding the scope of accessible derivatives for further application in scientific research (Li et al., 2019).
Antimicrobial Applications
Another significant area of research has been the exploration of antimicrobial activities of derivatives of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine. For instance, the synthesis and characterization of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties demonstrated promising antimicrobial activities against various bacterial strains when compared to standard drugs like Chloramphenicol (Idrees et al., 2019).
Heterocyclic Compound Synthesis
Research has also focused on the acylation of heteroaromatic amines to synthesize new classes of heterocyclic compounds, including 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. Such compounds are synthesized via cyanoacetylation reactions followed by cyclization, demonstrating the versatility of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine in heterocyclic chemistry (Ibrahim et al., 2011).
Agricultural Applications
In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, derived from 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential use in weed control strategies (Moran, 2003).
Safety And Hazards
The safety information available indicates that 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine may cause skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if skin irritation or rash occurs .
properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-5(7)10-11(3)4/h1-2H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGFYCINZXWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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